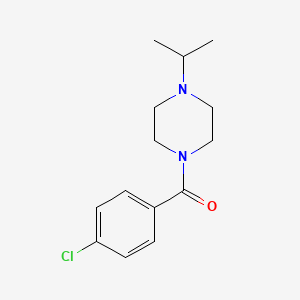
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BDPC, is a compound that has been the subject of scientific research for its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. It has also been shown to have affinity for the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have anti-inflammatory effects and to decrease oxidative stress.
Advantages and Limitations for Lab Experiments
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, it also has limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide, including its potential use as a therapeutic agent for depression, anxiety, and other neurological disorders. It may also have potential applications in the treatment of cancer and as a tool in chemical biology. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized through a variety of methods, including the reaction of 1-benzyl-5-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide. Another method involves the reaction of 1-benzyl-5-methylpyrazole-3-carboxamide with dimethyl sulfate and sodium hydride to form N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide has been the subject of scientific research for its potential applications in various fields. It has been shown to have neuroprotective effects, as well as potential applications in the treatment of depression and anxiety disorders. It has also been studied for its potential use as an anti-cancer agent and as a tool in chemical biology.
properties
IUPAC Name |
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-8-12(15-14-10)13(17)16(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJNVKYWSYFMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,5-dimethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-methylpropyl)amino]butanoic acid](/img/structure/B7478881.png)

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)

![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)